molecular formula C6H10N2O B1295967 1,4,5,6-Tetrahydropyridine-3-carboxamide CAS No. 7032-11-3

1,4,5,6-Tetrahydropyridine-3-carboxamide

Cat. No.: B1295967
CAS No.: 7032-11-3
M. Wt: 126.16 g/mol
InChI Key: QTNLWTQXBGSWMD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O. It is a derivative of tetrahydropyridine, characterized by the presence of a carboxamide group at the third position of the tetrahydropyridine ring.

Preparation Methods

1,4,5,6-Tetrahydropyridine-3-carboxamide can be synthesized through various methods. One notable approach is the green, catalyst-free one-pot synthesis using microwave-assisted techniques. This method involves a four-component domino reaction of aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions. This approach offers significant benefits such as simple handling, mild reaction conditions, short reaction times (less than 10 minutes), and excellent product yields (91-97%) .

Chemical Reactions Analysis

1,4,5,6-Tetrahydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4,5,6-Tetrahydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1,4,5,6-Tetrahydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridine-3-carboxamide: Lacks the tetrahydro structure, leading to different chemical and biological properties.

    Tetrahydropyridine-2-carboxamide: Differing position of the carboxamide group affects its reactivity and applications.

    Tetrahydropyridine-4-carboxamide: Similar structure but with the carboxamide group at the fourth position, resulting in distinct properties.

Properties

IUPAC Name

1,2,3,4-tetrahydropyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLWTQXBGSWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990525
Record name 1,4,5,6-Tetrahydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7032-11-3
Record name 7032-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,5,6-Tetrahydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridine-3-carboxamide
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1,4,5,6-Tetrahydropyridine-3-carboxamide
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Reactant of Route 5
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Reactant of Route 6
1,4,5,6-Tetrahydropyridine-3-carboxamide

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